N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c27-20-3-1-7-26(20)8-2-6-23-21(28)22(29)24-14-17(25-9-11-30-12-10-25)16-4-5-18-19(13-16)32-15-31-18/h4-5,13,17H,1-3,6-12,14-15H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXFTPCUQCVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Ring: This step involves the reaction of the benzodioxole intermediate with morpholine under basic conditions.
Formation of the Pyrrolidinone Moiety: This can be synthesized through the reaction of succinimide with appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the benzodioxole-morpholine intermediate with the pyrrolidinone derivative using amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide bonds can be reduced to amines under appropriate conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinone derivatives, while reduction of the amide bonds would yield the corresponding amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide serves as a building block in synthesizing complex molecules and heterocyclic compounds.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. In antibacterial studies, related compounds with quinoline cores have demonstrated activity against E. coli and other gram-positive bacteria .
- Medicine Due to its unique chemical structure and reactivity, this compound is explored as a potential therapeutic agent.
- Industry It is utilized in developing new materials and chemical processes.
Related Compounds and Activities
Studies on related compounds provide insights into the potential applications of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide:
- 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide This compound has garnered attention in research due to its potential biological activities and applications in medicinal chemistry and drug development.
- Quinoline Derivatives Certain quinoline derivatives exhibit broad-spectrum antimicrobial activity and are often used in drug development.
- 2-bromo-N-(2-hydroxyethyl)-1,2-dihydroquinolin This compound lacks the sulfonamide functionality and is primarily studied for its neuroprotective effects.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the morpholine and pyrrolidinone moieties could modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Key Features
The compound’s closest structural analogues include:
Key Structural and Functional Differences
Benzodioxole vs. Quinoline/Tetrahydroquinoline: The target compound’s benzodioxole group may confer improved metabolic stability compared to the tetrahydroquinoline moiety in the falcipain inhibitor QOD, which could undergo oxidative degradation . The morpholine ring in the target compound enhances solubility relative to the more lipophilic tetrahydroquinoline .
Ethanediamide Linker vs. In contrast, the thiazolidinedione group in the benzamide derivative () introduces a rigid, planar structure with redox-active properties, which may limit conformational adaptability .
Pyrrolidinone Side Chain vs. Biphenyl/Indole: The 2-oxopyrrolidin-1-ylpropyl group in the target compound provides a balance of flexibility and hydrogen-bonding capacity, whereas the biphenyl-indole system in ICD relies on aromatic stacking for target engagement .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The absence of labile groups (e.g., tetrahydroquinoline’s tertiary amine) in the target compound suggests reduced susceptibility to cytochrome P450-mediated metabolism .
- Conformational Flexibility: The ethanediamide linker and pyrrolidinone side chain may allow for adaptive binding to enzyme active sites, a feature absent in rigid analogues like the thiazolidinedione derivative .
Research Findings and Hypotheses
- Antimalarial Potential: Based on structural similarities to QOD and ICD (), the target compound may inhibit falcipain-2, a cysteine protease critical for Plasmodium falciparum survival.
- Synthetic Feasibility : The compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in analogous ethanediamide derivatives .
- Crystallographic Considerations: Ring puckering in the morpholine and pyrrolidinone moieties (described by Cremer-Pople coordinates in ) may influence molecular conformation and crystal packing, impacting bioavailability .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide, often referred to as G856-4141, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of G856-4141 is , and it features a unique combination of functional groups that contribute to its biological activity. The compound includes a benzodioxole moiety, morpholine ring, and a pyrrolidine structure, which are pivotal in modulating its interactions with biological targets.
G856-4141's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer pathways. Its structural components allow it to bind effectively to active sites on target enzymes, thereby inhibiting their function.
- Receptor Modulation : Preliminary studies suggest that G856-4141 may modulate receptor activity, particularly the cannabinoid receptor CB2, which plays a significant role in inflammation and immune response regulation .
Pharmacokinetics
The pharmacokinetic profile of G856-4141 indicates favorable absorption and distribution characteristics. Studies have reported:
- Bioavailability : The compound exhibits good oral bioavailability, making it suitable for therapeutic use.
- Metabolism : It undergoes metabolic transformations that may enhance or reduce its biological activity.
In Vitro Studies
In vitro assays have demonstrated significant biological activities:
| Activity Type | Result | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antifungal Activity | Effective against multiple fungal strains | |
| Enzyme Inhibition | High selectivity for specific kinases |
Case Studies
Several case studies have highlighted the potential therapeutic applications of G856-4141:
- Cancer Treatment : In a study involving human cancer cell lines, G856-4141 demonstrated the ability to induce cell death through apoptosis pathways. This suggests its potential as an anticancer agent.
- Inflammatory Disorders : Research focusing on the modulation of CB2 receptors indicates that G856-4141 may be beneficial in treating inflammatory diseases by regulating immune cell functions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
